N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC20015331
Molecular Formula: C27H29N5O4
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O4 |
|---|---|
| Molecular Weight | 487.5 g/mol |
| IUPAC Name | N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H29N5O4/c1-35-21-11-10-17(15-22(21)36-2)12-14-32-24(28)19(26(33)29-18-7-3-4-8-18)16-20-25(32)30-23-9-5-6-13-31(23)27(20)34/h5-6,9-11,13,15-16,18,28H,3-4,7-8,12,14H2,1-2H3,(H,29,33) |
| Standard InChI Key | JDNZJQWVFHLVGG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCC4)C(=O)N5C=CC=CC5=N3)OC |
Introduction
N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its intricate tricyclic structure and multiple functional groups. It belongs to the class of triazatricyclic compounds, which are notable for the presence of nitrogen atoms in their ring structures. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Synthesis
The synthesis of N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. While specific technical details are not readily available, standard organic synthesis techniques such as refluxing solvents and controlled temperature conditions are likely employed.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. Its mechanism of action likely involves interactions with specific enzymes or receptors, modulating biological pathways relevant to disease processes. The unique structural features of the compound contribute to its distinct chemical reactivity and potential therapeutic applications compared to other similar compounds.
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory diseases |
| Anticancer | Development of new anticancer drugs |
Research Findings and Future Directions
Research on N-cyclopentyl-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is ongoing, with a focus on exploring its biological activities and optimizing its synthesis for therapeutic applications. Further studies are needed to fully elucidate its mechanism of action and to assess its efficacy in clinical settings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume